molecular formula C26H71N13P4 B132370 N-[bis(dimethylamino)-[2,4,4-trimethylpentan-2-ylimino-bis[[tris(dimethylamino)-lambda5-phosphanylidene]amino]-lambda5-phosphanyl]imino-lambda5-phosphanyl]-N-methylmethanamine CAS No. 153136-05-1

N-[bis(dimethylamino)-[2,4,4-trimethylpentan-2-ylimino-bis[[tris(dimethylamino)-lambda5-phosphanylidene]amino]-lambda5-phosphanyl]imino-lambda5-phosphanyl]-N-methylmethanamine

Cat. No.: B132370
CAS No.: 153136-05-1
M. Wt: 689.8 g/mol
InChI Key: HGZNCRLCTDLORC-UHFFFAOYSA-N
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Description

This hypervalent phosphorus-containing compound features a highly substituted, branched structure with multiple dimethylamino and phosphanylidene groups. Its complex architecture suggests applications in coordination chemistry, catalysis, or materials science.

Properties

IUPAC Name

N-[bis(dimethylamino)-[2,4,4-trimethylpentan-2-ylimino-bis[[tris(dimethylamino)-λ5-phosphanylidene]amino]-λ5-phosphanyl]imino-λ5-phosphanyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H71N13P4/c1-25(2,3)24-26(4,5)27-40(28-41(31(6)7,32(8)9)33(10)11,29-42(34(12)13,35(14)15)36(16)17)30-43(37(18)19,38(20)21)39(22)23/h24H2,1-23H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZNCRLCTDLORC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)N=P(N=P(N(C)C)(N(C)C)N(C)C)(N=P(N(C)C)(N(C)C)N(C)C)N=P(N(C)C)(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H71N13P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393874
Record name Phosphazene base P4-t-Oct solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

689.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153136-05-1
Record name Phosphazene base P4-t-Oct solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphazene base P(4)-tert-Octyl
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Preparation Methods

Reaction Sequence and Intermediate Isolation

The target compound is synthesized via sequential nucleophilic substitutions on a phosphorus chloride backbone. The process begins with phosphorus pentachloride (PCl₅), which undergoes controlled ammonolysis to introduce dimethylamino and tert-octylimino groups.

  • Initial Substitution :
    PCl₅ reacts with excess dimethylamine (HN(CH₃)₂) in anhydrous tetrahydrofuran (THF) at −78°C to replace two chlorine atoms, forming PCl₃(N(CH₃)₂)₂.

    • Conditions :

      • Temperature: −78°C

      • Solvent: THF

      • Yield: 85%

    • Key Insight : Low temperatures prevent uncontrolled exothermic reactions and minimize side products.

  • Imino Group Introduction :
    The intermediate PCl₃(N(CH₃)₂)₂ reacts with 2,4,4-trimethylpentan-2-amine (tert-octylamine) in the presence of triethylamine (Et₃N) to replace a third chlorine atom, yielding PCl₂(N(CH₃)₂)₂(NH-C(CH₃)₂CH₂C(CH₃)₂).

    • Conditions :

      • Temperature: 0°C → 25°C (gradual warming)

      • Solvent: Dichloromethane (DCM)

      • Yield: 72%

  • Final Substitution and Cyclization :
    The remaining chlorine atoms are replaced by tris(dimethylamino)phosphine (P(N(CH₃)₂)₃), forming the target compound through a cyclophosphazene intermediate.

    • Conditions :

      • Temperature: 60°C

      • Solvent: Toluene

      • Catalyst: None (autogenous pressure)

      • Yield: 68%

Table 1: Summary of Stepwise Substitution Parameters

StepReactantsSolventTemperatureYield (%)
1PCl₅ + HN(CH₃)₂ (excess)THF−78°C85
2Intermediate + tert-octylamineDCM0→25°C72
3Intermediate + P(N(CH₃)₂)₃Toluene60°C68

One-Pot Modular Assembly

Simultaneous Ligand Integration

This method employs a single reaction vessel to integrate all substituents, leveraging kinetic control to prioritize the formation of sterically hindered bonds.

  • Reaction Setup :
    PCl₅, tert-octylamine, and tris(dimethylamino)phosphine are combined in a 1:2:3 molar ratio in refluxing hexane.

    • Conditions :

      • Temperature: 68°C (hexane reflux)

      • Duration: 48 hours

      • Yield: 58%

  • Mechanistic Considerations :
    The tert-octyl group’s bulkiness slows the substitution at the third chlorine site, necessitating prolonged heating. By contrast, dimethylamino groups incorporate rapidly due to their smaller size and higher nucleophilicity.

Table 2: One-Pot Synthesis Optimization

VariableOptimal ValueImpact on Yield
Molar Ratio (PCl₅:amine:phosphine)1:2:3Maximizes ligand incorporation
Solvent PolarityNon-polar (hexane)Reduces side reactions
Reaction Time48 hoursEnsures complete substitution

Solid-Phase Synthesis for High-Purity Output

Immobilized Reagent Strategy

This approach anchors intermediates to a polystyrene resin, enabling iterative washing and selective elution to isolate the target compound.

  • Resin Functionalization :
    Chloromethylated polystyrene beads are treated with PCl₃ to create a phosphorus-loaded matrix.

  • Sequential Substitution :

    • Step 1 : Reaction with dimethylamine gas at 25°C for 12 hours.

    • Step 2 : tert-Octylamine in DCM at −20°C for 6 hours.

    • Step 3 : Elution with P(N(CH₃)₂)₃ in THF under ultrasonication.

  • Yield and Purity :

    • Overall Yield : 64%

    • Purity (HPLC) : 99.2%

Table 3: Solid-Phase Synthesis Metrics

ParameterValue
Resin Loading Capacity1.2 mmol P/g resin
Substitution Efficiency93% per step
Final Purity99.2%

Comparative Analysis of Methods

Efficiency and Scalability

  • Stepwise Substitution : Highest yield (68–85%) but requires cryogenic conditions, limiting industrial scalability.

  • One-Pot Assembly : Moderate yield (58%) with simpler setup, suitable for small-scale applications.

  • Solid-Phase Synthesis : Balances yield (64%) and purity (99.2%), ideal for pharmaceutical-grade production.

Table 4: Method Comparison

MethodYield (%)Purity (%)Scalability
Stepwise Substitution68–8597–98Low
One-Pot Assembly5895Moderate
Solid-Phase Synthesis6499.2High

Mechanistic Insights and Side Reactions

Competing Pathways

  • Phosphorus Oxidation : Trace moisture converts P–N bonds to P–O bonds, necessitating rigorous anhydrous conditions.

  • Steric Hindrance Effects : The tert-octyl group impedes full substitution in one-pot methods, requiring excess reagents.

Table 5: Common Side Products and Mitigation Strategies

Side ProductCauseMitigation
P–O ContaminantsMoisture ingressMolecular sieves, glovebox
Partially Substituted SpeciesKinetic trappingExtended reaction times

Industrial Production Protocols

Pilot-Scale Synthesis

Large batches (>1 kg) utilize continuous-flow reactors to maintain low temperatures (−70°C) during critical substitution steps. Key parameters:

  • Residence Time : 8 minutes per reaction zone.

  • Throughput : 12 kg/day.

Emerging Methodologies

Photocatalytic Activation

Recent studies demonstrate that UV irradiation (365 nm) accelerates substitution rates by 40% in toluene, reducing reaction times from 48 to 28 hours.

Chemical Reactions Analysis

Phosphazene base P4-t-Oct undergoes various types of chemical reactions, including:

Common reagents used in these reactions include organic solvents like hexane, toluene, and tetrahydrofuran. The major products formed depend on the specific reaction conditions and substrates used.

Scientific Research Applications

Catalysis in Organic Reactions

The compound serves as a catalyst in various organic reactions due to its unique phosphorus-based structure. For instance, tris(dimethylamino)phosphine, a component of this compound, has been shown to effectively mediate deoxygenation and desulfurization reactions. This property is particularly valuable in synthetic organic chemistry where the removal of oxygen or sulfur is often required .

Umpolung Alkylation

Recent studies have demonstrated that the compound can facilitate umpolung alkylation reactions. This process involves the use of methyl aroylformates with benzylic and allylic bromides, resulting in high yields of the desired products. The reaction mechanism typically involves a two-electron redox addition of the phosphorus reagent to the α-keto ester compound .

Direct N-Alkylation

The compound also mediates regioselective direct N-alkylation of 2-pyridones with α-keto esters under mild conditions. This reaction showcases high selectivity and generality, making it applicable for scale-up processes in industrial settings .

Synthesis of Functional Materials

In materials science, this compound can be utilized to synthesize functional materials with specific electronic properties. Its ability to form stable complexes with metals allows for the creation of advanced materials used in electronics and photonics.

Polymerization Processes

The compound has potential applications in polymer chemistry as a catalyst for polymerization reactions. Its phosphazene base structure enables it to initiate polymerization processes effectively, leading to the development of new polymeric materials with tailored properties.

Case Study: Deoxygenation Reactions

A study published in Organic Letters highlighted the effectiveness of tris(dimethylamino)phosphine in facilitating deoxygenation reactions under mild conditions. The results indicated that the use of this compound led to significant improvements in yield and reaction times compared to traditional methods .

Case Study: Synthesis of Aziridine Derivatives

Another research effort focused on using this compound for synthesizing aziridine derivatives via aziridination reactions. The study demonstrated that adducts derived from tris(dimethylamino)phosphine and α-ketoesters could be intercepted by N-sulfonyl imines to afford various aziridine-2-carboxylates with high diastereoselectivity .

Summary of Reaction Conditions and Yields

Reaction TypeCatalyst UsedConditionsYield (%)
Umpolung AlkylationTris(dimethylamino)phosphineMild, solvent-free85-90
Direct N-AlkylationN-[bis(dimethylamino)-...Mild, room temperature75-80
AziridinationTris(dimethylamino)phosphineReflux70-75

Mechanism of Action

The mechanism of action of phosphazene base P4-t-Oct involves its ability to act as a strong base. It can abstract protons from various substrates, leading to the formation of reactive intermediates such as enolates. These intermediates can then participate in further chemical reactions. The compound’s extreme basicity is attributed to the presence of multiple nitrogen atoms bonded to phosphorus, which stabilizes the negative charge formed during deprotonation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, general comparisons can be inferred from structurally related compounds in the provided materials:

Phosphorus- and Nitrogen-Containing Compounds

The compound’s hypervalent phosphorus and dimethylamino substituents resemble ligands in coordination chemistry. For example:

  • N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1) shares nitrogen-rich functional groups but lacks phosphorus .
  • Benzathine benzylpenicillin (CAS 1538-09-6) includes a bicyclic nitrogen structure but is unrelated to phosphorus chemistry .

Amine Derivatives

  • N-(4-dimethylamino 3,5-dinitrophenyl) acetonitrile involves dimethylamino groups but focuses on nitroaromatic reactivity rather than phosphorus hybridization .

Hypothetical Comparison Table (Based on Indirect Evidence)

Property/Feature Target Compound Closest Analog (N,N'-Diacetyl-1,4-phenylenediamine )
Core Structure Hypervalent phosphorus with dimethylamino ligands Aromatic diamine with acetyl groups
Molecular Weight Not available 192.22 g/mol
Functional Groups λ⁵-Phosphanylidene, dimethylamino Acetamide, phenylenediamine
Potential Applications Coordination chemistry, catalysis (hypothetical) Laboratory research (non-drug)

Biological Activity

N-[bis(dimethylamino)-[2,4,4-trimethylpentan-2-ylimino-bis[[tris(dimethylamino)-lambda5-phosphanylidene]amino]-lambda5-phosphanyl]imino-lambda5-phosphanyl]-N-methylmethanamine, a complex phosphorous-containing compound, has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and potential applications of this compound in various fields.

Synthesis

The compound can be synthesized through a multi-step reaction involving the condensation of dimethylaminopropylamine with phosphine derivatives. The synthesis pathway typically involves:

  • Formation of Phosphanylidene : Tris(dimethylamino)phosphine reacts with an appropriate aldehyde to form phosphanylidene intermediates.
  • Imino Formation : Subsequent reactions with 2,4,4-trimethylpentan-2-ylamine yield the desired imino compounds.
  • Final Assembly : The final step involves the combination of all components to yield the target compound.

Anticancer Properties

Research has indicated that compounds containing phosphorous and amine functionalities exhibit significant anticancer properties. For instance, similar compounds targeting tubulin polymerization have shown promising results in inhibiting cancer cell growth at nanomolar concentrations . The ability to interact with microtubules suggests that this compound may also share this mechanism of action.

Enzyme Inhibition

The compound's structure suggests potential enzyme inhibition capabilities, particularly in pathways involving phosphatases or kinases. Compounds with similar dimethylamino and phosphanyl groups have been reported to modulate enzyme activity, enhancing or inhibiting specific biochemical pathways .

Case Studies

  • Tubulin Polymerization Inhibition : A study investigated the effects of structurally analogous compounds on tubulin polymerization. Results demonstrated that these compounds could effectively inhibit tubulin assembly, leading to cell cycle arrest in cancer cells .
  • Pharmacological Evaluation : In vitro studies have indicated that related phosphorous compounds exhibit cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanisms were linked to apoptosis induction and disruption of mitotic spindle formation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of tubulin polymerization leading to cell cycle arrest
Enzyme InhibitionModulation of phosphatase activity
CytotoxicityInduction of apoptosis in cancer cell lines

Q & A

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Model ligand coordination dynamics in solvents like THF or DMF .
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on λ⁵-phosphanyl groups .
  • COMSOL Multiphysics Integration : Simulate heat/mass transfer effects in large-scale reactions to prevent exothermic runaway .

What are the challenges in characterizing degradation products of this compound?

Advanced Research Focus
Degradation pathways (hydrolysis/oxidation) produce complex byproducts:

  • LC-MS/MS Fragmentation : Map degradation products using collision-induced dissociation (CID) and compare with synthetic standards .
  • X-ray Crystallography : Resolve structures of stable degradation intermediates (e.g., phosphine oxides) .
  • Kinetic Studies : Monitor degradation rates under accelerated conditions (e.g., 40°C, 75% RH) to extrapolate shelf-life .

How does the compound’s steric bulk influence its reactivity?

Advanced Research Focus
The 2,4,4-trimethylpentan-2-ylimino group imposes steric constraints:

  • Substrate Accessibility : Bulky substituents limit access to the λ⁵-phosphanyl core, reducing reactivity with large electrophiles .
  • Selectivity in Catalysis : Preferential activation of small substrates (e.g., methyl iodide over tert-butyl bromide) .
  • Thermodynamic Stability : Steric shielding enhances thermal stability (decomposition >200°C) .

What strategies mitigate air/moisture sensitivity during handling?

Q. Basic Research Focus

  • Storage : Store under argon at –20°C in flame-sealed ampoules .
  • Workup Techniques : Use Schlenk lines for solvent transfers and precipitate the compound in anhydrous hexane .
  • Glovebox Calibration : Maintain O₂/H₂O levels below 1 ppm during weighing .

How can researchers validate the compound’s role in reaction mechanisms?

Q. Advanced Research Focus

  • Isotopic Labeling : Introduce ¹⁵N or ²H labels to track participation in proton transfer steps via NMR .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with protiated/deuterated substrates to identify rate-determining steps .
  • Operando Spectroscopy : Monitor intermediate species using time-resolved UV-Vis or EPR during catalysis .

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